molecular formula C12H12ClN5O2 B8454928 6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one

6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one

Cat. No. B8454928
M. Wt: 293.71 g/mol
InChI Key: SOCCAGUZNLIHOI-UHFFFAOYSA-N
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Patent
US09434726B2

Procedure details

A solution of 6-(aminomethyl)morpholin-3-one (130 mg, 1 mmol), 5,7-dichloropyrido[4,3-b]pyrazine (200 mg, 1 mmol) and DIEA (260 mg, 2 mmol) in THF (20 mL) was stirred at reflux overnight. After concentration, the residue was purified by column chromatography to give product as yellow solid (100 mg).
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:8][NH:7][C:6](=[O:9])[CH2:5][O:4]1.Cl[C:11]1[C:20]2[C:15](=[N:16][CH:17]=[CH:18][N:19]=2)[CH:14]=[C:13]([Cl:21])[N:12]=1.CCN(C(C)C)C(C)C>C1COCC1>[Cl:21][C:13]1[N:12]=[C:11]([NH:1][CH2:2][CH:3]2[CH2:8][NH:7][C:6](=[O:9])[CH2:5][O:4]2)[C:20]2[C:15](=[N:16][CH:17]=[CH:18][N:19]=2)[CH:14]=1

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
NCC1OCC(NC1)=O
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=NC(=CC2=NC=CN=C21)Cl
Name
Quantity
260 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=NC=CN=C2C(=N1)NCC1OCC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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